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Compound of Interest

Compound Name: N-Desmethyl Rosiglitazone

Cat. No.: B021104

An In-Depth Technical Guide to N-Desmethyl Rosiglitazone: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent
thiazolidinedione-class antidiabetic agent. This document provides a comprehensive technical
overview of the discovery, synthesis, and biological significance of N-Desmethyl
Rosiglitazone. It is intended to serve as a valuable resource for researchers and professionals
engaged in drug metabolism studies, medicinal chemistry, and the development of novel
therapeutics for metabolic disorders. This guide details the metabolic pathway leading to its
formation, summarizes its pharmacokinetic profile, and outlines potential synthetic strategies.
Furthermore, it includes detailed experimental protocols and visual diagrams to facilitate a
deeper understanding of the associated biochemical and chemical processes.

Discovery and Biological Significance

N-Desmethyl Rosiglitazone was identified as a major circulating metabolite of Rosiglitazone
during preclinical and clinical studies of the parent drug. Its discovery was integral to
understanding the metabolic fate of Rosiglitazone in humans.

Metabolic Formation
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Rosiglitazone undergoes extensive hepatic metabolism primarily through N-demethylation and
hydroxylation, followed by conjugation with sulfate and glucuronic acid[1][2]. The N-
demethylation of Rosiglitazone to form N-Desmethyl Rosiglitazone is predominantly
catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9[3]
[4]. In vitro studies using human liver microsomes have confirmed that CYP2C8 is the principal
enzyme responsible for this metabolic pathway][3].

Biological Activity

N-Desmethyl Rosiglitazone is reported to be a major metabolite of Rosiglitazone[5]. While it
retains some affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPARY), the
primary pharmacological target of Rosiglitazone, its activity is considered to be considerably
less potent than the parent compound[1]. Consequently, it is not expected to significantly
contribute to the overall insulin-sensitizing activity of Rosiglitazone[1].

Quantitative Data
Pharmacokinetic Properties

A summary of the pharmacokinetic parameters for N-Desmethyl Rosiglitazone in humans is
provided in the table below. These values were obtained from studies investigating the
metabolism and pharmacokinetics of Rosiglitazone.

Parameter Value Species Reference

Linear Range of

o 1-150 ng/mL Human [6]
Quantification
Lower Limit of
o 1 ng/mL Human [6]
Quantification (LLOQ)
Clearance 1.96 L/h (95% ClI,
Human

(CYP2C81/1 carriers) 1.42-2.69 L/h)

Clearance 2.22 L/h (95% Cl,
. Human
(CYP2C81/3 carriers) 1.61-3.04 L/h)
Clearance 2.47 L/h (95% ClI,
Human

(CYP2C83/3 carriers) 1.80-3.39 L/h)
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Physicochemical Properties

Property Value Reference
Molecular Formula C17H17Ns03S [5]
Molecular Weight 343.41 g/mol [7]
CAS Number 257892-31-2 [5]

Synthesis of N-Desmethyl Rosiglitazone

A specific, detailed experimental protocol for the direct synthesis of N-Desmethyl
Rosiglitazone is not readily available in the peer-reviewed literature. However, its synthesis
can be conceptually approached via the N-demethylation of Rosiglitazone. Several general
methods for the N-demethylation of tertiary amines have been established and could be
adapted for this purpose.

Proposed Synthetic Pathway

The synthesis would involve the selective removal of the N-methyl group from the
pyridinylamino moiety of Rosiglitazone.

N-Demethylation Reagent
(e.g., 1-Chloroethyl chloroformate,
von Braun reaction)

Rosiglitazone

E\I-Desmethyl Rosiglitazone]

Click to download full resolution via product page

Proposed synthesis of N-Desmethyl Rosiglitazone.

Potential N-Demethylation Protocols

This is a widely used and generally effective method for the N-demethylation of tertiary amines.

Step 1: Formation of the Carbamate Intermediate Rosiglitazone would be dissolved in a
suitable aprotic solvent (e.g., 1,2-dichloroethane or toluene). 1-Chloroethyl chloroformate
(ACE-CI) is then added, typically at O °C, and the reaction mixture is stirred at room
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temperature or heated to reflux until the starting material is consumed (monitored by TLC or
LC-MS).

Step 2: Hydrolysis of the Carbamate The solvent is removed under reduced pressure, and the
resulting crude carbamate intermediate is dissolved in methanol. The solution is then heated to
reflux to induce cleavage of the carbamate and formation of the hydrochloride salt of N-
Desmethyl Rosiglitazone. The product can then be isolated and purified by standard
techniques such as crystallization or chromatography.

The von Braun reaction using cyanogen bromide (BrCN) is a classical method for N-
demethylation.

Step 1: Reaction with Cyanogen Bromide Rosiglitazone would be dissolved in an inert solvent
(e.g., chloroform or benzene), and cyanogen bromide is added. The reaction is typically carried
out at room temperature or with gentle heating. This step results in the formation of an N-cyano
intermediate and methyl bromide.

Step 2: Hydrolysis of the N-Cyano Intermediate The N-cyano intermediate is then hydrolyzed to
the secondary amine, N-Desmethyl Rosiglitazone, typically under acidic or basic conditions.
For example, hydrolysis can be achieved by heating with aqueous acid (e.g., HCI) or a base
(e.g., NaOH).

Experimental Protocols
In Vitro Metabolism of Rosiglitazone by Human Liver
Microsomes

This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism
of Rosiglitazone[3].

Materials:
¢ Human liver microsomes

» Rosiglitazone
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (for quenching the reaction)

Internal standard (for LC-MS analysis)

Procedure:

Prepare a stock solution of Rosiglitazone in a suitable solvent (e.g., methanol or DMSO).

¢ In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL final
concentration) in potassium phosphate buffer at 37°C for 5 minutes.

o Add Rosiglitazone to the incubation mixture to achieve the desired final concentration.
« Initiate the metabolic reaction by adding the NADPH regenerating system.
 Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes).

o Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an
internal standard.

o Centrifuge the samples to precipitate proteins.

e Analyze the supernatant for the presence of N-Desmethyl Rosiglitazone using a validated
LC-MS/MS method.
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In vitro metabolism experimental workflow.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b021104?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathways

Rosiglitazone and, to a lesser extent, N-Desmethyl Rosiglitazone, exert their effects through
the activation of PPARYy, a nuclear receptor that regulates gene expression.
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PPARYy signaling pathway activation.
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Conclusion

N-Desmethyl Rosiglitazone is a key metabolite in the biotransformation of Rosiglitazone.
While its pharmacological activity is less pronounced than its parent compound, a thorough
understanding of its formation, pharmacokinetics, and synthesis is crucial for comprehensive
drug development and metabolism studies. The information provided in this guide serves as a
foundational resource for researchers in these fields. Further investigation into developing a
specific and efficient synthesis protocol and more detailed characterization of its biological
activities would be valuable additions to the current body of knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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